molecular formula C14H24N6O3 B11258678 6-(2,6-dimethylmorpholin-4-yl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4-diamine

6-(2,6-dimethylmorpholin-4-yl)-N~2~,N~2~-diethyl-5-nitropyrimidine-2,4-diamine

Cat. No.: B11258678
M. Wt: 324.38 g/mol
InChI Key: XGVDUGULJHGURI-UHFFFAOYSA-N
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Description

6-(2,6-dimethylmorpholin-4-yl)-N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is a complex organic compound with a unique structure that includes a morpholine ring, nitro group, and pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,6-dimethylmorpholin-4-yl)-N2,N2-diethyl-5-nitropyrimidine-2,4-diamine typically involves multiple steps, starting with the preparation of the morpholine derivative. One common method involves the reaction of 2,6-dimethylmorpholine with diethylamine and a suitable nitro-pyrimidine precursor under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile, with the addition of a base like sodium hydride to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(2,6-dimethylmorpholin-4-yl)-N2,N2-diethyl-5-nitropyrimidine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

6-(2,6-dimethylmorpholin-4-yl)-N2,N2-diethyl-5-nitropyrimidine-2,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,6-dimethylmorpholin-4-yl)-N2,N2-diethyl-5-nitropyrimidine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The nitro group and pyrimidine ring play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2,6-dimethylmorpholin-4-yl)-N2,N2-diethyl-5-nitropyrimidine-2,4-diamine is unique due to its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H24N6O3

Molecular Weight

324.38 g/mol

IUPAC Name

6-(2,6-dimethylmorpholin-4-yl)-2-N,2-N-diethyl-5-nitropyrimidine-2,4-diamine

InChI

InChI=1S/C14H24N6O3/c1-5-18(6-2)14-16-12(15)11(20(21)22)13(17-14)19-7-9(3)23-10(4)8-19/h9-10H,5-8H2,1-4H3,(H2,15,16,17)

InChI Key

XGVDUGULJHGURI-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=NC(=C(C(=N1)N2CC(OC(C2)C)C)[N+](=O)[O-])N

Origin of Product

United States

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